N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide
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Overview
Description
N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is a chemical compound with the molecular formula C15H14N2O3S2 and a molecular weight of 334.42 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide are currently unknown
Pharmacokinetics
The compound’s lipophilicity and water solubility suggest that it may have good absorption and bioavailability . The compound is also predicted to be a substrate for various cytochrome P450 enzymes, suggesting that it may be metabolized in the liver .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s stability may be affected by changes in pH or temperature. Additionally, the presence of other molecules could potentially interfere with the compound’s interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide typically involves the reaction of 6-ethoxy-2-aminobenzothiazole with benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the benzothiazole ring.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methoxy-2-benzothiazolyl)benzenesulfonamide
- N-(6-Propoxy-2-benzothiazolyl)benzenesulfonamide
- N-(6-Butoxy-2-benzothiazolyl)benzenesulfonamide
Uniqueness
N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit distinct properties and applications .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-2-20-11-8-9-13-14(10-11)21-15(16-13)17-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDTZLFVDJPWJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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